![molecular formula C20H19Cl2N3O3S2 B2433276 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 324541-10-8](/img/structure/B2433276.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Description
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as AC-93253, is a chemical compound that has been studied for its potential applications in cancer treatment.
Scientific Research Applications
- NSC 38949 is a valuable building block in organic synthesis. Unlike many protocols for functionalizing alkyl boronic esters, protodeboronation (removing the boron group) using this compound is not well-developed .
- Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol .
- In the realm of natural language processing, LLMs play a crucial role. Recent research has explored cross-field and cross-modal connections between scientific LLMs, focusing on their architectures and pre-training techniques .
- Stem cell-derived extracellular vesicles (EVs) have emerged as a promising therapeutic strategy for AD. While not directly related to NSC 38949, this field highlights the broader impact of synthetic molecules in neuroscience research .
- NSC stimulates KI in local and surrounding areas by enhancing investment, talent, digital infrastructure, and urban network centrality. Geographical proximity and policy spillover play key roles .
- Indole derivatives exhibit diverse biological and clinical applications. For instance, indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation in higher plants .
Organic Synthesis and Protodeboronation
Scientific Large Language Models (LLMs)
Neuroscience and Alzheimer’s Disease (AD)
Knowledge Innovation (KI) and Regional Impact
Indole Derivatives and Pharmacological Activity
properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S2/c21-10-12-25(13-11-22)30(27,28)17-8-6-16(7-9-17)19(26)24-20-23-18(14-29-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNJPUHOZKLPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
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